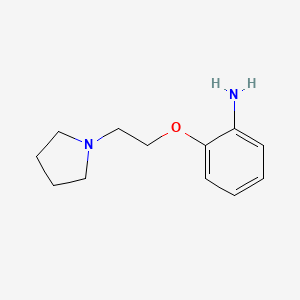
4-Thiomorpholinepropanoicacid, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiomorpholinepropanoicacid, 1,1-dioxide is a chemical compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol. It is also known by its IUPAC name, 3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid. This compound is characterized by the presence of a thiomorpholine ring with a propanoic acid substituent and two oxygen atoms attached to the sulfur atom, forming a sulfone group.
Méthodes De Préparation
The synthesis of 4-Thiomorpholinepropanoicacid, 1,1-dioxide typically involves the reaction of thiomorpholine with propanoic acid derivatives under specific conditions. One common method includes the oxidation of thiomorpholine using hydrogen peroxide or other oxidizing agents to introduce the sulfone group. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-Thiomorpholinepropanoicacid, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify the existing functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The propanoic acid group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Thiomorpholinepropanoicacid, 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Thiomorpholinepropanoicacid, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in redox reactions, which can influence cellular processes and enzyme activities. The compound may also interact with proteins and nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
4-Thiomorpholinepropanoicacid, 1,1-dioxide can be compared with other similar compounds, such as thiomorpholine and its derivatives . Thiomorpholine, for example, is a heterocyclic compound containing nitrogen and sulfur, but it lacks the sulfone group present in this compound . This difference in functional groups can lead to variations in chemical reactivity and biological activity .
Similar compounds include:
These compounds share structural similarities but differ in their functional groups and specific applications .
Propriétés
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c9-7(10)1-2-8-3-5-13(11,12)6-4-8/h1-6H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDGJZCNQLBHJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409197 |
Source


|
| Record name | 4-Thiomorpholinepropanoicacid, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849928-19-4 |
Source


|
| Record name | 4-Thiomorpholinepropanoicacid, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
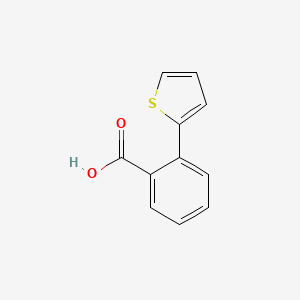
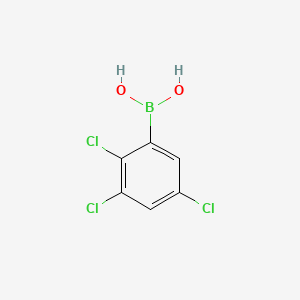
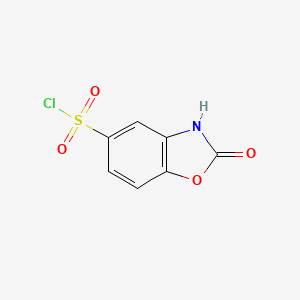
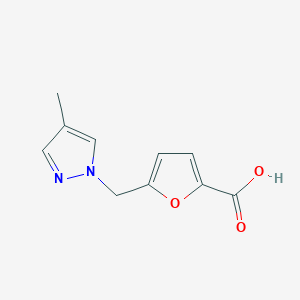
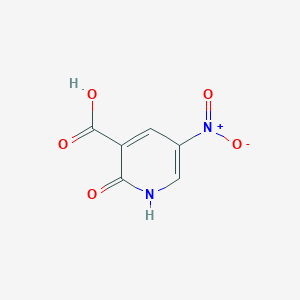
![Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309879.png)
![Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309880.png)
![1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1309886.png)
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1309887.png)
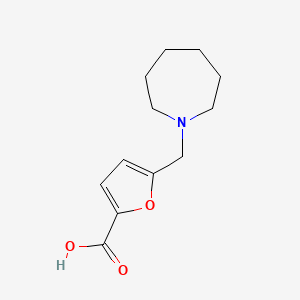
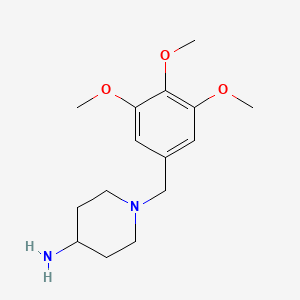
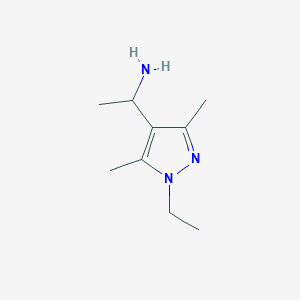
![5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1309901.png)
